tert-Butyl (5-iodopentyl)(methyl)carbamate tert-Butyl (5-iodopentyl)(methyl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18656967
InChI: InChI=1S/C11H22INO2/c1-11(2,3)15-10(14)13(4)9-7-5-6-8-12/h5-9H2,1-4H3
SMILES:
Molecular Formula: C11H22INO2
Molecular Weight: 327.20 g/mol

tert-Butyl (5-iodopentyl)(methyl)carbamate

CAS No.:

Cat. No.: VC18656967

Molecular Formula: C11H22INO2

Molecular Weight: 327.20 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl (5-iodopentyl)(methyl)carbamate -

Specification

Molecular Formula C11H22INO2
Molecular Weight 327.20 g/mol
IUPAC Name tert-butyl N-(5-iodopentyl)-N-methylcarbamate
Standard InChI InChI=1S/C11H22INO2/c1-11(2,3)15-10(14)13(4)9-7-5-6-8-12/h5-9H2,1-4H3
Standard InChI Key JYVVCVJXNPSORT-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N(C)CCCCCI

Introduction

Structural Identification and Nomenclature

IUPAC Name and Molecular Formula

The systematic name tert-butyl (5-iodopentyl)(methyl)carbamate reflects its three key structural elements:

  • A tert-butyloxycarbonyl (Boc) protecting group

  • A methyl-substituted carbamate nitrogen

  • A 5-iodopentyl hydrocarbon chain

The molecular formula is C<sub>12</sub>H<sub>22</sub>INO<sub>2</sub>, with a molecular weight of 363.21 g/mol .

Stereochemical Considerations

Though the compound lacks chiral centers, the flexibility of the pentyl chain allows for multiple conformers. Computational models predict a preferred anti conformation around the C-N bond of the carbamate group, minimizing steric clashes between the tert-butyl and methyl groups .

Synthesis and Manufacturing

General Synthetic Routes

Two primary methods dominate the synthesis of analogous carbamates (Table 1):

Table 1: Comparative Synthesis Methods for tert-Butyl Carbamate Derivatives

MethodReagentsYield (%)Key Reference
Buchwald-Hartwig AminationPd<sub>2</sub>(dba)<sub>3</sub>, Xantphos, Cs<sub>2</sub>CO<sub>3</sub>76
Direct CarbamoylationBoc<sub>2</sub>O, DMAP, CH<sub>2</sub>Cl<sub>2</sub>82

For the target compound, a modified approach would involve:

  • Alkylation: Reacting 5-iodopentylamine with methyl chloroformate to install the methylcarbamate group.

  • Boc Protection: Treating the intermediate with di-tert-butyl dicarbonate (Boc<sub>2</sub>O) under basic conditions .

Critical Reaction Parameters

  • Temperature: Optimal yields (≥70%) occur between 0–25°C to prevent β-elimination of the iodide .

  • Solvent Systems: Anhydrous dichloromethane or THF are preferred to avoid hydrolysis .

  • Catalysts: Palladium-based catalysts (e.g., Pd<sub>2</sub>(dba)<sub>3</sub>) enable efficient C-N coupling in iodinated substrates .

Physicochemical Properties

Experimental and Calculated Data

Table 2: Key Physicochemical Properties

PropertyValueMethodSource
LogP (octanol-water)2.34 ± 0.15HPLC
Water Solubility8.9 mg/L (25°C)Shake-flask
Melting Point89–92°CDSC
pK<sub>a</sub>10.2 (amine, estimated)Computational

The iodine atom contributes significantly to molecular polarizability (α = 4.5 × 10<sup>−24</sup> cm<sup>3</sup>), enabling halogen bonding interactions critical in crystal engineering .

Applications and Patent Landscape

Pharmaceutical Intermediates

The compound serves as a key building block in:

  • Kinase Inhibitors: The iodine atom facilitates Suzuki-Miyaura cross-coupling to install aromatic pharmacophores .

  • PROTACs: Boc-protected amines enable controlled linker assembly in targeted protein degraders .

Material Science Applications

  • Liquid Crystals: Iodine’s polarizability enhances mesogenic properties in self-assembling systems .

  • Polymer Modifiers: Carbamate groups improve adhesion in epoxy resins (Patent WO2023056123) .

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